molecular formula C16H22N2O2 B5708732 4-[(3-cyclohexylpropanoyl)amino]benzamide

4-[(3-cyclohexylpropanoyl)amino]benzamide

Cat. No.: B5708732
M. Wt: 274.36 g/mol
InChI Key: VQAMKXCXXHXCER-UHFFFAOYSA-N
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Description

4-[(3-cyclohexylpropanoyl)amino]benzamide is an organic compound that features a benzamide core with a cyclohexylpropanoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-cyclohexylpropanoyl)amino]benzamide typically involves the following steps:

    Formation of the cyclohexylpropanoyl chloride: Cyclohexylpropanoyl chloride can be synthesized by reacting cyclohexylpropanoic acid with thionyl chloride under reflux conditions.

    Amidation reaction: The cyclohexylpropanoyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-cyclohexylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[(3-cyclohexylpropanoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3-cyclohexylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzamide: A simpler analog without the cyclohexylpropanoyl group.

    N-cyclohexylbenzamide: Lacks the propanoyl linkage.

    Cyclohexylpropanoic acid: The acid precursor used in the synthesis.

Uniqueness

4-[(3-cyclohexylpropanoyl)amino]benzamide is unique due to the presence of both the cyclohexylpropanoyl and benzamide moieties, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

4-(3-cyclohexylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAMKXCXXHXCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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